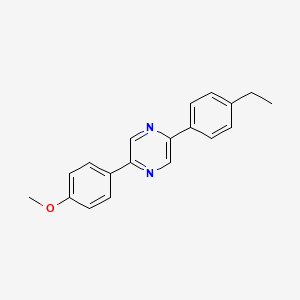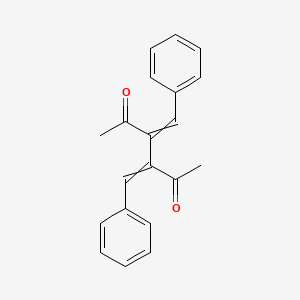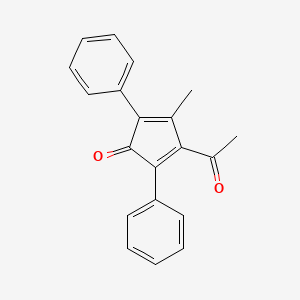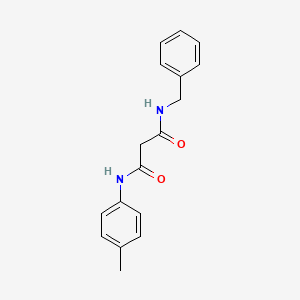![molecular formula C23H19NOS B14297757 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol CAS No. 118751-80-7](/img/structure/B14297757.png)
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol is a compound that has garnered significant interest in the field of photoinitiators, particularly for its applications in two-photon polymerization and nanolithographic printing . This compound is known for its ability to initiate polymerization reactions under specific conditions, making it a valuable tool in the creation of high-resolution three-dimensional nanostructures .
Vorbereitungsmethoden
The synthesis of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves several steps. One common synthetic route includes the Sonogashira coupling reaction, where a thioxanthone derivative is reacted with an ethynyl compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol involves its ability to absorb photons and initiate polymerization reactions. The compound undergoes excitation upon absorbing photons, leading to the formation of reactive intermediates that can initiate polymerization . The molecular targets and pathways involved include the interaction with monomers and the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol offers unique advantages such as a lower threshold for initiating polymerization and higher efficiency . Similar compounds include:
Isopropyl thioxanthone (ITX): Commonly used photoinitiator with higher power requirements.
2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT): Another thioxanthone-based photoinitiator with improved polymerization threshold.
Eigenschaften
CAS-Nummer |
118751-80-7 |
|---|---|
Molekularformel |
C23H19NOS |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
9-[2-[4-(dimethylamino)phenyl]ethynyl]thioxanthen-9-ol |
InChI |
InChI=1S/C23H19NOS/c1-24(2)18-13-11-17(12-14-18)15-16-23(25)19-7-3-5-9-21(19)26-22-10-6-4-8-20(22)23/h3-14,25H,1-2H3 |
InChI-Schlüssel |
JPGFPRJPVYAPKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


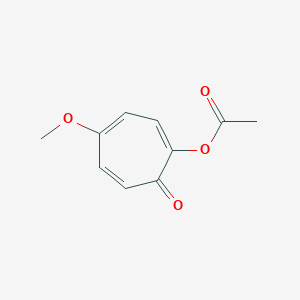
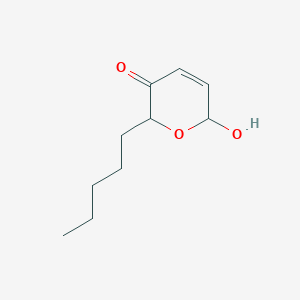
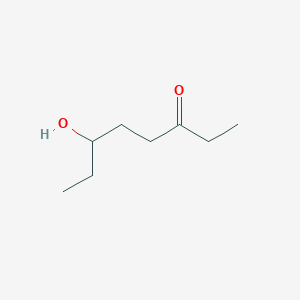
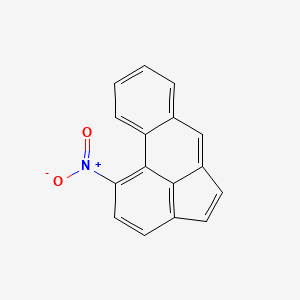
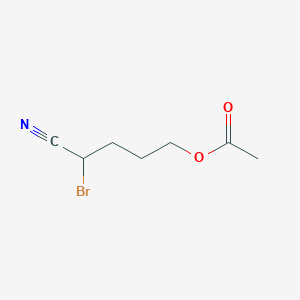
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
